![molecular formula C22H28N2O3S B3973004 3-[2-({2-[4-Methyl-2-(propan-2-YL)phenoxy]ethyl}sulfanyl)-1H-1,3-benzodiazol-1-YL]propane-1,2-diol](/img/structure/B3973004.png)
3-[2-({2-[4-Methyl-2-(propan-2-YL)phenoxy]ethyl}sulfanyl)-1H-1,3-benzodiazol-1-YL]propane-1,2-diol
概要
説明
3-[2-({2-[4-Methyl-2-(propan-2-YL)phenoxy]ethyl}sulfanyl)-1H-1,3-benzodiazol-1-YL]propane-1,2-diol is a complex organic compound featuring a benzodiazole ring, a phenoxy group, and a propane-1,2-diol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({2-[4-Methyl-2-(propan-2-YL)phenoxy]ethyl}sulfanyl)-1H-1,3-benzodiazol-1-YL]propane-1,2-diol typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with an alkyl halide.
Introduction of the Sulfanyl Group: This step involves the reaction of a thiol with an alkyl halide to form the sulfanyl linkage.
Formation of the Propane-1,2-diol Moiety: This can be achieved through the reaction of an epoxide with a suitable nucleophile, such as a diol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzodiazole ring or the phenoxy group, potentially leading to the formation of more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy or benzodiazole rings.
科学的研究の応用
Medicinal Chemistry:
Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as polymers or coatings.
Biological Research: The compound could be used as a probe to study various biological processes, particularly those involving sulfanyl or benzodiazole-containing molecules.
作用機序
The mechanism of action for 3-[2-({2-[4-Methyl-2-(propan-2-YL)phenoxy]ethyl}sulfanyl)-1H-1,3-benzodiazol-1-YL]propane-1,2-diol would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets, such as enzymes or receptors, through its benzodiazole ring. The phenoxy and sulfanyl groups may also play roles in binding to specific sites or modulating activity.
類似化合物との比較
Similar Compounds
Imidazole Derivatives: These compounds share the benzodiazole ring structure and are known for their broad range of biological activities.
Phenoxy Compounds: Compounds containing the phenoxy group are widely used in pharmaceuticals and agrochemicals.
Sulfanyl Compounds: These compounds are known for their reactivity and are used in various chemical syntheses.
特性
IUPAC Name |
3-[2-[2-(4-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]benzimidazol-1-yl]propane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-15(2)18-12-16(3)8-9-21(18)27-10-11-28-22-23-19-6-4-5-7-20(19)24(22)13-17(26)14-25/h4-9,12,15,17,25-26H,10-11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRHXSMUAIHGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(CO)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)cyclohexyl]benzenesulfonamide](/img/structure/B3972925.png)
![1,3-dimethyl-5-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3972936.png)
![2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-(4-PHENOXYPHENYL)ACETAMIDE](/img/structure/B3972943.png)
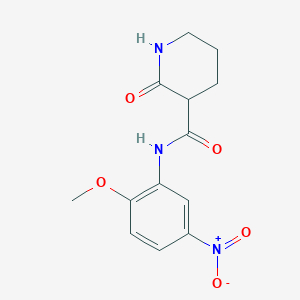
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3972954.png)
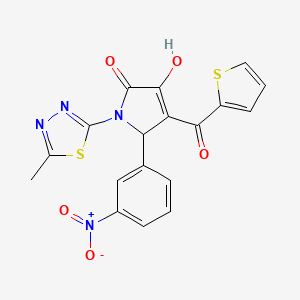
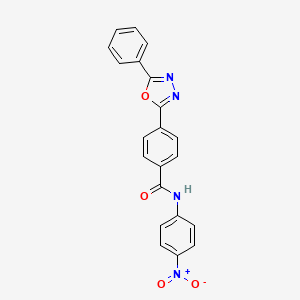
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3-methoxybenzyl)-2,5-pyrrolidinedione](/img/structure/B3972980.png)

![2-(Acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-1-(morpholin-4-yl)ethanone](/img/structure/B3972999.png)
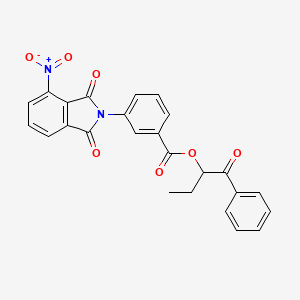
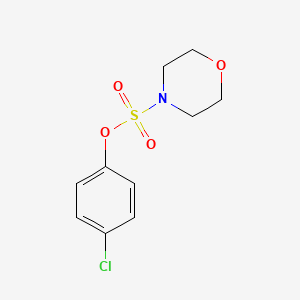
![BENZYL 6-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B3973022.png)

